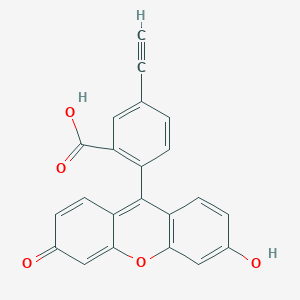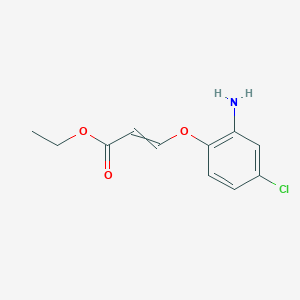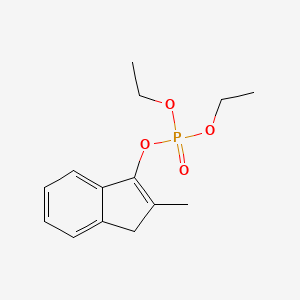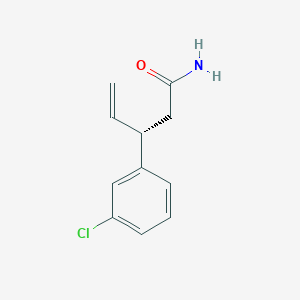![molecular formula C18H26O5S B12614542 5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 918307-79-6](/img/structure/B12614542.png)
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by the presence of a benzene ring substituted with a sulfanyldecyl group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with 10-sulfanyldecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it useful in various applications, including catalysis and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the sulfanyldecyl group, which imparts distinct chemical and physical properties compared to other benzenedicarboxylic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
918307-79-6 |
|---|---|
Formule moléculaire |
C18H26O5S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5-(10-sulfanyldecoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H26O5S/c19-17(20)14-11-15(18(21)22)13-16(12-14)23-9-7-5-3-1-2-4-6-8-10-24/h11-13,24H,1-10H2,(H,19,20)(H,21,22) |
Clé InChI |
YNBYSIASUCOGPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)OCCCCCCCCCCS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)



![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
